molecular formula C15H28BNO4 B168841 (S)-tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate CAS No. 149682-82-6

(S)-tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate

Cat. No. B168841
CAS RN: 149682-82-6
M. Wt: 297.2 g/mol
InChI Key: OLGNZLKFNXJLGC-LLVKDONJSA-N
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Description

“(S)-tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of this compound has been mentioned in the context of radiofluorination . The boronic ester t-butyl 4-[3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxo-pyrrolidine-1-carboxylate was used in the copper-mediated 18 F-labeling conditions .

Scientific Research Applications

1. Intermediate in Biologically Active Compounds Synthesis

  • Kong et al. (2016) demonstrated the synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate for biologically active compounds like crizotinib. The synthesis involved three steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate and achieved a total yield of 49.9% (Kong et al., 2016).

2. Structural and Conformational Analysis

  • Ye et al. (2021) conducted a detailed study on Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate. They synthesized the compound through substitution reactions, verified its structure using various spectroscopic techniques, and conducted a crystallographic and conformational analysis using X-ray diffraction and Density Functional Theory (DFT) (Ye et al., 2021).
  • Similarly, Huang et al. (2021) synthesized and analyzed the structure of Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and a related compound. They confirmed the structures through spectroscopy and X-ray diffraction, and conducted DFT studies to investigate the molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of the compounds (Huang et al., 2021).

Mechanism of Action

Target of Action

Boronic esters, such as pinacol boronic esters, are known to be highly valuable building blocks in organic synthesis .

Mode of Action

The compound, being a boronic ester, is involved in various chemical transformations. Protodeboronation of pinacol boronic esters is one such transformation . This process involves the removal of the boron moiety from the compound, which is a crucial step in many synthetic applications .

Biochemical Pathways

The compound plays a significant role in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a popular choice in organic synthesis .

Pharmacokinetics

It’s important to note that the ph strongly influences the rate of reaction of boronic pinacol esters, which is considerably accelerated at physiological ph . This could potentially impact the compound’s bioavailability.

Result of Action

The result of the compound’s action largely depends on the specific reaction it is involved in. For instance, in the Suzuki–Miyaura cross-coupling reaction, the compound contributes to the formation of carbon–carbon bonds . In protodeboronation, the compound loses its boron moiety, which can be a crucial step in synthetic applications .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can greatly affect the rate of reaction of boronic pinacol esters . , which could also influence the compound’s action and stability.

properties

IUPAC Name

tert-butyl (2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28BNO4/c1-13(2,3)19-12(18)17-10-8-9-11(17)16-20-14(4,5)15(6,7)21-16/h11H,8-10H2,1-7H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGNZLKFNXJLGC-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCCN2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@H]2CCCN2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587847
Record name tert-Butyl (2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

149682-82-6
Record name tert-Butyl (2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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